1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea
Brand Name: Vulcanchem
CAS No.: 1024224-34-7
VCID: VC4840153
InChI: InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23)
SMILES: CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3
Molecular Formula: C15H13ClFN3O2S
Molecular Weight: 353.8

1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea

CAS No.: 1024224-34-7

Cat. No.: VC4840153

Molecular Formula: C15H13ClFN3O2S

Molecular Weight: 353.8

* For research use only. Not for human or veterinary use.

1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea - 1024224-34-7

Specification

CAS No. 1024224-34-7
Molecular Formula C15H13ClFN3O2S
Molecular Weight 353.8
IUPAC Name 3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23)
Standard InChI Key YDAADLWRXQCOQN-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3

Introduction

The compound 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea is a synthetic organic molecule characterized by its intricate structure, which incorporates a substituted oxazole ring, a cyclopropylthiourea moiety, and halogenated phenyl groups. This compound is of interest in medicinal chemistry for its potential biological activities, including anti-inflammatory and enzyme-inhibitory properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with commercially available precursors:

  • Formation of the oxazole ring through cyclization reactions involving chlorinated and fluorinated aromatic precursors.

  • Introduction of the thiourea group via condensation with cyclopropylamine.

  • Final purification using chromatographic techniques to isolate the desired product.

Biological Activity

Preliminary studies have suggested that compounds containing similar structural motifs exhibit promising biological activities:

  • Anti-inflammatory Properties: The oxazole ring system is known to interact with enzymes like cyclooxygenase (COX), potentially reducing inflammation.

  • Enzyme Inhibition: The thiourea moiety may act as a ligand for metalloenzymes or other protein targets.

Analytical Characterization

The structure and purity of the compound can be confirmed using advanced analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like thiourea (C=S stretch) and oxazole (C=N stretch).

Potential Applications

This compound holds potential in various fields:

  • Pharmaceutical Research: As a lead compound for anti-inflammatory drug development.

  • Biochemical Studies: To investigate enzyme inhibition mechanisms.

  • Material Science: Due to its stable heterocyclic framework.

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